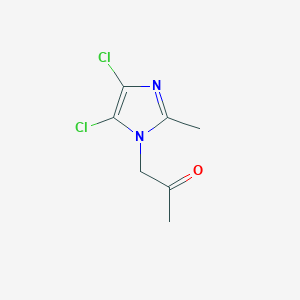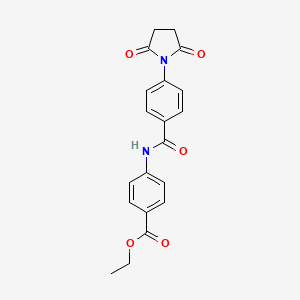
Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate, also known as EDBB, is a synthetic molecule with potential applications in various fields of research and industry. It has a molecular weight of 247.25 .
Molecular Structure Analysis
The linear formula of this compound is C13H13NO4 . The Inchi Code is 1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 .Physical And Chemical Properties Analysis
The melting point of this compound is 160 - 161 .Applications De Recherche Scientifique
Nonlinear Optical Properties
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives, closely related to the query compound, have been studied for their potential as nonlinear optical (NLO) materials using density functional theory (DFT) methods. These compounds exhibit significantly larger static first and second hyperpolarizabilities compared to the NLO prototypical molecule, para-nitroaniline, making them promising candidates for NLO materials. The derivatives, particularly one with the pyrrolyl group, showed improved NLO properties over EMAB, suggesting that the substitution of the methoxy group with stronger electron donors can enhance NLO activities (Kiven et al., 2023).
Anti-Juvenile Hormone Agents
A study on ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) derivatives, including closely related compounds, revealed their activity as partial juvenile hormone (JH) antagonists targeting larval epidermis. Among these, ethyl 4-(2-benzylhexyloxy)benzoate (KF-13) demonstrated high precocious metamorphosis-inducing activity at low doses in the silkworm, Bombyx mori. The study indicates that these compounds induce JH deficiency, and their activity can be counteracted by the simultaneous application of a JH agonist, methoprene. This research highlights the potential of these compounds in controlling insect development and metamorphosis (Kuwano et al., 2008).
Oxygenation Studies of Ligands
Research into benzyl and ethyl groups appended to pyridine and aniline ancillary ligands in diiron(II) complexes has provided insights into their structural and oxygenation properties. These complexes serve as analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH), showing potential for mimicking enzymatic activities involved in methane oxidation. The study emphasizes the significance of the substituent placement on pyridine rings and their impact on the geometry and oxygenation of diiron(II) compounds (Carson & Lippard, 2006).
Mécanisme D'action
Target of Action
It has been found to improve monoclonal antibody production in chinese hamster ovary cells , suggesting that it may interact with cellular mechanisms involved in protein synthesis and secretion.
Mode of Action
Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate appears to modulate cellular metabolism. It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with cellular energy metabolism pathways, potentially influencing the efficiency of protein production.
Biochemical Pathways
The compound also suppressed the galactosylation on a monoclonal antibody , indicating a potential influence on protein glycosylation pathways.
Result of Action
The primary observed result of the action of this compound is an increase in monoclonal antibody production in Chinese hamster ovary cells . This is accompanied by a suppression of cell growth, increased glucose uptake, and increased intracellular ATP . The compound also suppressed the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-2-27-20(26)14-3-7-15(8-4-14)21-19(25)13-5-9-16(10-6-13)22-17(23)11-12-18(22)24/h3-10H,2,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNGCSQQYVVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2724162.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)
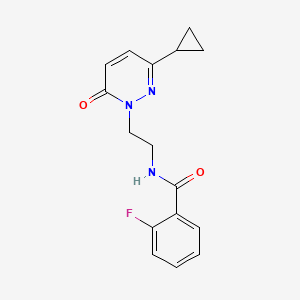
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)
![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)
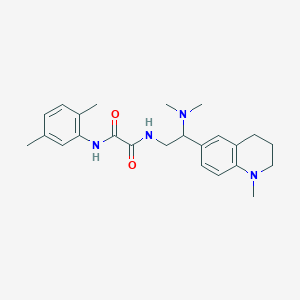
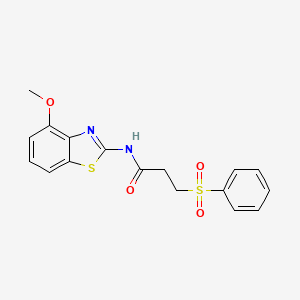
![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)
![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)
